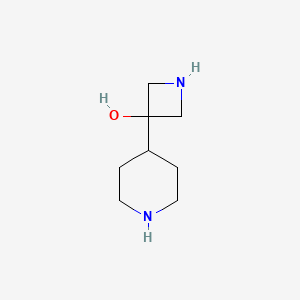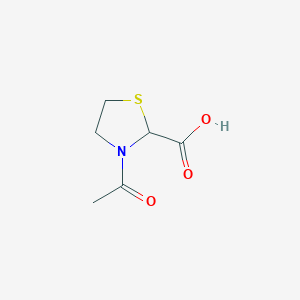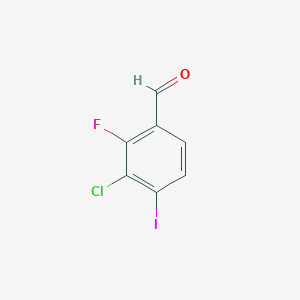
6-(Dimethylphosphoryl)pyridine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is a meticulously crafted chemical compound known for its versatile potential in scientific research and development . This compound features a pyridine ring substituted with a dimethylphosphoryl group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable component in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid typically involves the activation of picolinic acid (pyridine-2-carboxylic acid) to form the corresponding acid chloride, which is then reacted with dimethylphosphoryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid, while reduction could produce pyridine-2-carboxaldehyde.
Aplicaciones Científicas De Investigación
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong coordination bonds with metal ions, enhancing the compound’s ability to modulate enzymatic activity and influence biochemical pathways . The carboxylic acid group also plays a crucial role in binding interactions and stability.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (pyridine-2-carboxylic acid): Shares the pyridine ring and carboxylic acid group but lacks the dimethylphosphoryl group.
Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups at the 2 and 6 positions, providing different chemical properties and applications.
Uniqueness
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it valuable in specific applications where strong coordination with metal ions and selective reactivity are required.
Propiedades
Fórmula molecular |
C8H10NO3P |
|---|---|
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
6-dimethylphosphorylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-3-4-6(9-7)8(10)11/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
BQCXTSRYRYCDQC-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)



![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)






